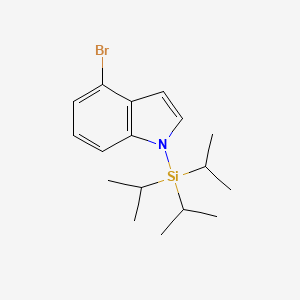
4-bromo-1-(triisopropylsilyl)-1H-indole
Descripción general
Descripción
4-Bromo-1-(triisopropylsilyl)-1H-indole is a chemical compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom at the 4-position and a triisopropylsilyl group at the 1-position of the indole ring. The triisopropylsilyl group is a bulky protecting group commonly used in organic synthesis to protect reactive sites during chemical reactions.
Aplicaciones Científicas De Investigación
4-Bromo-1-(triisopropylsilyl)-1H-indole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of indole-based biological pathways and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its primary targets could be various organoboron reagents used in these reactions .
Mode of Action
The 4-bromo-1-(triisopropylsilyl)-1H-indole likely interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This reaction is part of the broader Suzuki–Miyaura cross-coupling process .
Biochemical Pathways
The this compound is likely involved in the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon-carbon bonds and is widely applied in organic synthesis . The downstream effects of this pathway can lead to the formation of a variety of complex organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role in the Suzuki–Miyaura cross-coupling reaction . This reaction results in the formation of new carbon-carbon bonds, which can lead to the synthesis of a variety of complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound is likely involved, is known to be exceptionally mild and tolerant of various functional groups . This suggests that the reaction can proceed in a variety of environmental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(triisopropylsilyl)-1H-indole typically involves the bromination of 1-(triisopropylsilyl)-1H-indole. The reaction is carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions are usually mild, and the reaction is completed within a few hours at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-(triisopropylsilyl)-1H-indole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or the triisopropylsilyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are employed.
Major Products Formed
Substitution Reactions: Substituted indoles with various functional groups at the 4-position.
Oxidation Reactions: Oxidized indole derivatives.
Reduction Reactions: De-brominated or de-silylated indoles.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1H-indole: Lacks the triisopropylsilyl group, making it less bulky and more reactive at the 1-position.
1-(Triisopropylsilyl)-1H-indole: Lacks the bromine atom, making it less reactive in substitution reactions at the 4-position.
4-Chloro-1-(triisopropylsilyl)-1H-indole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
4-Bromo-1-(triisopropylsilyl)-1H-indole is unique due to the presence of both the bromine atom and the triisopropylsilyl group. This combination allows for selective reactions at the 4-position while protecting the 1-position, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
(4-bromoindol-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNSi/c1-12(2)20(13(3)4,14(5)6)19-11-10-15-16(18)8-7-9-17(15)19/h7-14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHMUQVMGJYGAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BrNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383792 | |
| Record name | 4-bromo-1-(triisopropylsilyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412048-44-3 | |
| Record name | 4-bromo-1-(triisopropylsilyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

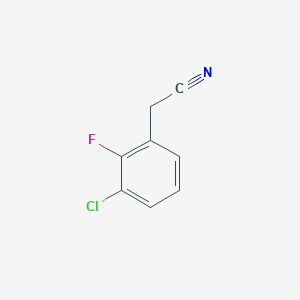

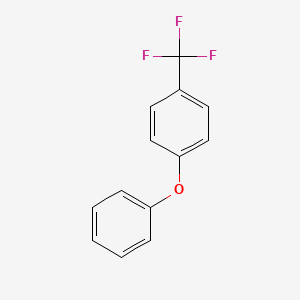
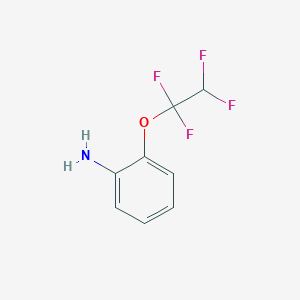
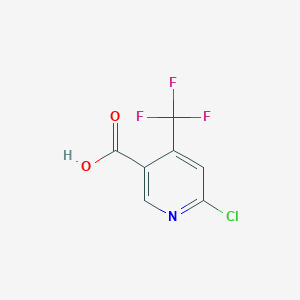

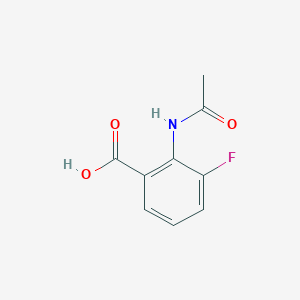

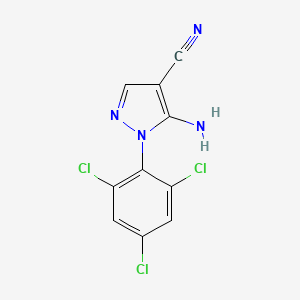
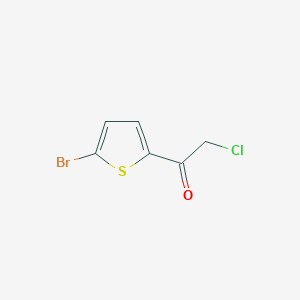
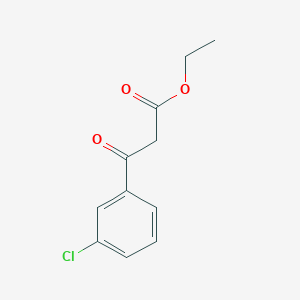
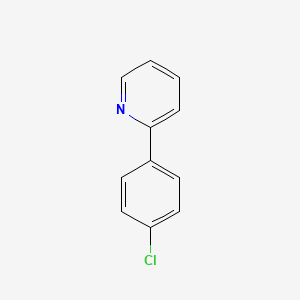
![4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1585705.png)
